3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
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Overview
Description
Preparation Methods
The synthesis of G-619 involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for G-619 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
G-619 undergoes various chemical reactions, including:
Oxidation: G-619 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: G-619 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
G-619 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
G-619 exerts its effects by inhibiting thromboxane synthase and antagonizing thromboxane A2 receptors . This dual action reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator, thereby decreasing platelet aggregation and vasoconstriction . The compound also inhibits tumor necrosis factor-alpha biosynthesis, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
G-619 is structurally related to picotamide, another dual thromboxane synthase inhibitor and thromboxane A2 receptor antagonist . G-619 differs in its specific molecular structure, which may contribute to its unique pharmacological properties . Other similar compounds include:
Picotamide: Similar dual action but with a different molecular structure.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
G-619’s uniqueness lies in its specific combination of thromboxane synthase inhibition and receptor antagonism, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
108828-56-4 |
---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
InChI Key |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
108828-56-4 | |
Synonyms |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
Origin of Product |
United States |
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